molecular formula C11H9N3O4S B12670708 N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide CAS No. 106532-60-9

N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide

Cat. No.: B12670708
CAS No.: 106532-60-9
M. Wt: 279.27 g/mol
InChI Key: IYSSOIPNTOVFCQ-UHFFFAOYSA-N
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Description

N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide: is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide typically involves the following steps:

    Nitration: Introduction of a nitro group into the benzisothiazole ring.

    Acetylation: Addition of an acetyl group to the nitrogen atom.

    Condensation: Formation of the final compound through a condensation reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide: can be compared with other benzisothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

106532-60-9

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

N-(1-acetyl-5-nitro-2,1-benzothiazol-3-ylidene)acetamide

InChI

InChI=1S/C11H9N3O4S/c1-6(15)12-11-9-5-8(14(17)18)3-4-10(9)13(19-11)7(2)16/h3-5H,1-2H3

InChI Key

IYSSOIPNTOVFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)C

Origin of Product

United States

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